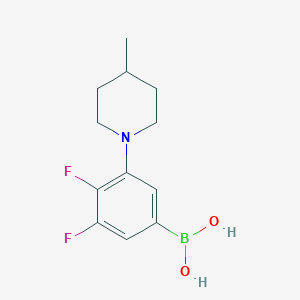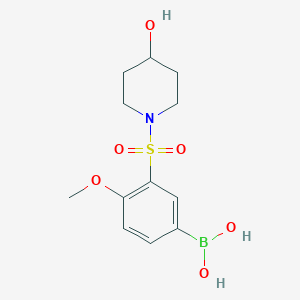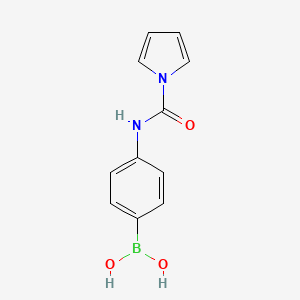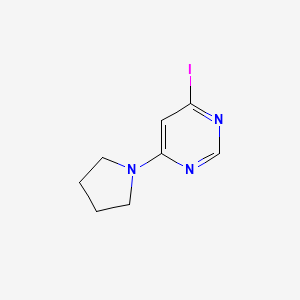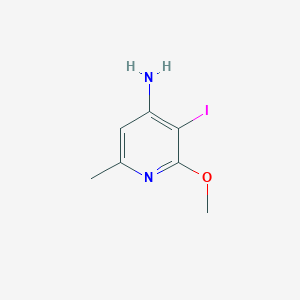
3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol
Vue d'ensemble
Description
3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol is a compound of interest in the field of organic chemistry. It is an organic molecule composed of one oxygen, two hydrogen, one nitrogen, three carbon, and one benzyl group. It has a molecular weight of 211.28 g/mol and a melting point of 140-142°C. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Prostate Cancer Research
- A study by Nakao et al. (2014) involved synthesizing and evaluating derivatives of 1-aryl-3,4-substituted-1H-pyrazol-5-ol as prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors. This research aimed to develop novel anti-prostate cancer drugs, demonstrating the potential of pyrazole derivatives in cancer treatment (Nakao et al., 2014).
Crystal Research and Technology
- Vyas et al. (2012) studied the synthesis and characterization of 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol single crystals. They explored their stability, decomposition kinetics, and dielectric properties, highlighting the material science applications of pyrazole derivatives (Vyas et al., 2012).
Antimicrobial Activity
- A research by Desai et al. (2017) focused on the synthesis of compounds with benzimidazole and pyrazoline motifs, evaluating their antimicrobial activity against various bacteria and fungi. This demonstrates the importance of pyrazole derivatives in developing new antimicrobial agents (Desai et al., 2017).
COX-2 Inhibitors Development
- Patel et al. (2004) synthesized derivatives of 4,5-diaryl-1H-pyrazole-3-ol as potential COX-2 inhibitors, contributing to the search for new anti-inflammatory drugs (Patel et al., 2004).
Library Generation through Chemical Reactions
- Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a diverse library of compounds, illustrating the use of pyrazole derivatives in synthetic chemistry (Roman, 2013).
Cross-Coupling Reactions in Organic Chemistry
- Arbačiauskienė et al. (2009) explored the use of 1-phenyl-1H-pyrazol-3-ols in Pd-catalyzed cross-coupling reactions, important for the synthesis of various organic compounds (Arbačiauskienė et al., 2009).
Structural Chemistry
- Studies on the crystal structure of related compounds have been conducted, as demonstrated by works like Badshah et al. (2008), providing insights into the molecular structure and properties of these derivatives (Badshah et al., 2008).
Propriétés
IUPAC Name |
3-(1-benzylpyrazol-4-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-7-4-8-17-13-9-14-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,16H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWNEZHWMXISPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




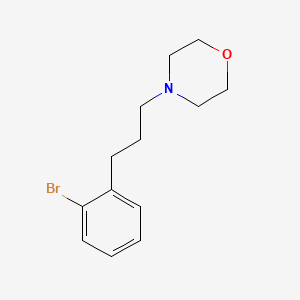
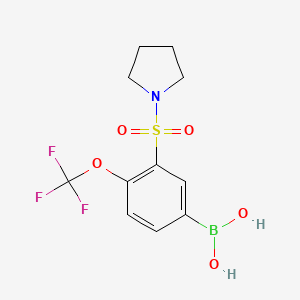
![ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408852.png)

![ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408857.png)
![ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408859.png)

